ZK-261991: A Technical Whitepaper on VEGFR2 Selectivity and Affinity
ZK-261991: A Technical Whitepaper on VEGFR2 Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent, orally active small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively inhibiting the tyrosine kinase activity of VEGFR2, ZK-261991 disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, crucial processes in the formation of new blood vessels. This technical guide provides a comprehensive overview of the selectivity and affinity of ZK-261991 for VEGFR2, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of ZK-261991 has been quantified against several key tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR2 | 5 | Biochemical Assay[1] |
| VEGFR2 | 2 | Cellular Autophosphorylation Assay[1] |
| VEGFR-3 | 20 | Cellular Autophosphorylation Assay[1] |
| c-Kit | Not specified | Inhibitor[2] |
Note: While ZK-261991 is also known to inhibit c-Kit, specific quantitative data from a comprehensive kinase selectivity panel against a broad range of kinases is not publicly available at the time of this writing.
Experimental Protocols
Biochemical VEGFR2 Kinase Assay (Radiometric Filter Binding Assay)
This protocol outlines a standard in vitro kinase assay to determine the IC50 value of ZK-261991 against recombinant human VEGFR2.
Materials:
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Recombinant human VEGFR2 kinase domain
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Poly (Glu, Tyr) 4:1 peptide substrate
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[γ-³²P]ATP (radiolabeled)
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Non-radiolabeled ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
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ZK-261991 (dissolved in DMSO)
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96-well plates
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Phosphocellulose filter plates
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Scintillation counter
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Phosphoric acid (for washing)
Procedure:
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Prepare a serial dilution of ZK-261991 in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
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In a 96-well plate, add the diluted ZK-261991 or DMSO (vehicle control) to each well.
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Add the VEGFR2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
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Prepare the ATP mixture by combining non-radiolabeled ATP with [γ-³²P]ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for VEGFR2.
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Initiate the kinase reaction by adding the ATP mixture and the peptide substrate to each well.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction by adding phosphoric acid.
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Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
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Wash the filter plate multiple times with phosphoric acid to remove non-specific signal.
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Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each ZK-261991 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular VEGFR2 Autophosphorylation Assay
This protocol describes a cell-based assay to measure the inhibitory effect of ZK-261991 on the autophosphorylation of VEGFR2 in a cellular context.
Materials:
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Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.
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Cell culture medium (e.g., EGM-2)
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Serum-free medium
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Recombinant human VEGF-A
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ZK-261991 (dissolved in DMSO)
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Lysis buffer (containing protease and phosphatase inhibitors)
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Anti-phospho-VEGFR2 (Tyr1175) antibody
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Anti-total-VEGFR2 antibody
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Secondary antibody conjugated to a detectable marker (e.g., HRP)
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Western blot or ELISA reagents
Procedure:
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Seed HUVECs in multi-well plates and grow to near confluency.
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Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
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Pre-treat the cells with various concentrations of ZK-261991 or DMSO (vehicle control) for 1-2 hours.
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Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 autophosphorylation.
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Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate.
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Analyze the phosphorylation status of VEGFR2 using either Western blotting or an ELISA-based method.
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Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
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ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR2 and a detection antibody for phospho-VEGFR2.
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Quantify the signal for phosphorylated VEGFR2 and normalize it to the total VEGFR2 signal.
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Calculate the percent inhibition of VEGFR2 autophosphorylation for each ZK-261991 concentration and determine the IC50 value.
Mandatory Visualizations
VEGFR2 Signaling Pathway
Caption: VEGFR2 Signaling Pathway and Point of Inhibition by ZK-261991.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.
